molecular formula C20H17OP B7933932 Formyl methylenetriphenylphosphorane

Formyl methylenetriphenylphosphorane

Cat. No.: B7933932
M. Wt: 304.3 g/mol
InChI Key: WLNHKVMQWPCCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formyl methylenetriphenylphosphorane is an organophosphorus compound known for its role in organic synthesis, particularly in the Wittig reaction. This compound is a type of phosphorus ylide, which is characterized by the presence of a positively charged phosphorus atom and a negatively charged carbon atom. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Formyl methylenetriphenylphosphorane is typically synthesized from methyltriphenylphosphonium bromide. The preparation involves the deprotonation of methyltriphenylphosphonium bromide using a strong base such as butyllithium. The reaction can be represented as follows:

[ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ]

In this reaction, butyllithium acts as a strong base, removing a proton from the methyl group attached to the phosphorus atom, resulting in the formation of the ylide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Formyl methylenetriphenylphosphorane undergoes several types of chemical reactions, including:

    Nucleophilic Addition: This compound is commonly used in the Wittig reaction, where it reacts with aldehydes and ketones to form alkenes.

    Substitution Reactions: It can participate in substitution reactions where the ylide acts as a nucleophile, replacing other groups in the molecule.

Common Reagents and Conditions

The Wittig reaction involving this compound typically requires the following reagents and conditions:

Major Products Formed

The major products formed from reactions involving this compound are alkenes. The Wittig reaction, for example, converts aldehydes and ketones into alkenes, with the formation of triphenylphosphine oxide as a byproduct .

Scientific Research Applications

Formyl methylenetriphenylphosphorane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of formyl methylenetriphenylphosphorane involves its role as a nucleophile in the Wittig reaction. The ylide attacks the carbonyl carbon of aldehydes or ketones, forming a betaine intermediate. This intermediate then undergoes a rearrangement to form the desired alkene and triphenylphosphine oxide. The overall reaction can be summarized as follows:

[ \text{R}_2\text{CO} + \text{Ph}_3\text{PCH}_2 \rightarrow \text{R}_2\text{C=CH}_2 + \text{Ph}_3\text{PO} ]

The molecular targets and pathways involved in this reaction are primarily the carbonyl compounds (aldehydes and ketones) and the ylide itself .

Comparison with Similar Compounds

Formyl methylenetriphenylphosphorane can be compared with other phosphorus ylides, such as:

    Methylenetriphenylphosphorane: Similar in structure but lacks the formyl group.

    Ethylidenetriphenylphosphorane: Contains an ethylidene group instead of a methylene group.

    Benzylidenetriphenylphosphorane: Contains a benzylidene group, making it more reactive in certain reactions.

The uniqueness of this compound lies in its ability to introduce formyl groups into molecules, which can be valuable in the synthesis of complex organic compounds .

Properties

IUPAC Name

2-[methylidene(diphenyl)-λ5-phosphanyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17OP/c1-22(18-11-4-2-5-12-18,19-13-6-3-7-14-19)20-15-9-8-10-17(20)16-21/h2-16H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNHKVMQWPCCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formyl methylenetriphenylphosphorane
Reactant of Route 2
Formyl methylenetriphenylphosphorane
Reactant of Route 3
Formyl methylenetriphenylphosphorane
Reactant of Route 4
Formyl methylenetriphenylphosphorane
Reactant of Route 5
Reactant of Route 5
Formyl methylenetriphenylphosphorane
Reactant of Route 6
Formyl methylenetriphenylphosphorane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.